

# D-Pyroaspartic acid chemical properties and stability

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *D-Pyroaspartic acid*

Cat. No.: *B1311207*

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Stability of **D-Pyroaspartic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**D-Pyroaspartic acid**, systematically named (2R)-4-oxoazetidine-2-carboxylic acid, is a cyclic derivative of the D-enantiomer of aspartic acid.[1][2] Unlike pyroglutamic acid, which can be a product of thermal degradation, **D-pyroaspartic acid** is primarily known as a synthetic intermediate, particularly in the synthesis of antibiotic precursors and other complex molecules.[2][3] While its direct biological activity is not extensively documented, its parent compound, D-aspartic acid, is an important endogenous signaling molecule in the neuroendocrine systems of vertebrates, playing roles in hormone regulation and neurotransmission.[4][5][6] This guide provides a comprehensive overview of the known chemical properties and stability of **D-Pyroaspartic acid**, supplemented with data from its parent compound where relevant, to serve as a technical resource for researchers in chemistry and drug development.

## Chemical and Physical Properties

**D-Pyroaspartic acid** is a chiral, cyclic amino acid derivative. Its key physicochemical properties are summarized below. Data for the related compound D-aspartic acid are provided for context and comparison.

## Data Summary

Table 1: Physicochemical Properties of **D-Pyroaspartic Acid**

Property	Value	Source / Reference
Systematic Name	(2R)-4-oxoazetidine-2-carboxylic acid	[2][3]
CAS Number	62860-12-2	[3]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> NO <sub>3</sub>	[3]
Formula Weight	115.1 g/mol	[3]
Appearance	Crystalline solid	[3]
Purity	≥95% (Commercially available)	[3]
Boiling Point	489.4 ± 38.0 °C (Predicted)	[7]
pKa	3.19 ± 0.20 (Predicted, for the carboxylic acid group)	[7]
SMILES	O=C1C--INVALID-LINK--N1	[3]
InChI	1S/C4H5NO3/c6-3-1-2(5-3)4(7)8/h2H,1H2,(H,5,6)(H,7,8)/t2-m/s1	[3]

Table 2: Solubility of **D-Pyroaspartic Acid**

Solvent	Solubility	Source / Reference
DMF	30 mg/mL	[3]
DMSO	30 mg/mL	[3]
Ethanol	5 mg/mL	[3]
PBS (pH 7.2)	10 mg/mL	[3]

Table 3: Comparative Properties of D-Aspartic Acid

Property	Value	Source / Reference
CAS Number	1783-96-6	[4]
Molecular Formula	C <sub>4</sub> H <sub>7</sub> NO <sub>4</sub>	[8]
Formula Weight	133.10 g/mol	[8]
Melting Point	270 °C (decomposes)	[4]
pKa Values	pKa <sub>1</sub> (α-COOH): ~2.1pKa <sub>2</sub> (β-COOH): ~3.9pKa <sub>3</sub> (α-NH <sub>3</sub> <sup>+</sup> ): ~9.8	[9]
Solubility in Water	4.5 g/L (at 25 °C)	[4]

## Stability Profile

The stability of **D-Pyroaspartic acid** is largely determined by the reactivity of its β-lactam (azetidinone) ring. This ring is susceptible to hydrolysis, particularly under acidic or basic conditions.

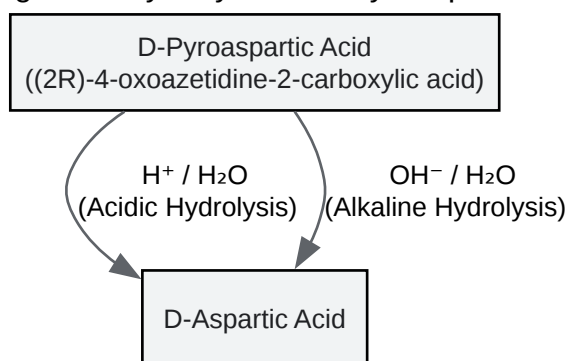
## pH Stability and Hydrolysis

The β-lactam ring in **D-Pyroaspartic acid** can undergo hydrolytic cleavage to yield D-aspartic acid. The rate of this hydrolysis is pH-dependent.

- **Acidic Conditions:** Under strong acidic conditions, the amide bond of the lactam is susceptible to acid-catalyzed hydrolysis. This process involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
- **Neutral to Mildly Acidic pH:** In the pH range of 4-6, the degradation of related aspartyl residues in peptides proceeds via the formation of a cyclic imide intermediate, leading to isomerization and hydrolysis.[10]
- **Alkaline Conditions:** Under basic conditions, the lactam ring is readily opened by hydroxide-ion-catalyzed hydrolysis. The hydroxide ion directly attacks the carbonyl carbon, leading to ring opening. Polyaspartic acid hydrogels, which are related polymers, are known to be pH-

sensitive, swelling in alkaline conditions due to the ionization of carboxylic acid groups, and shrinking in acidic conditions.[11]

Figure 1: Hydrolysis of D-Pyroaspartic Acid



[Click to download full resolution via product page](#)

Caption: Hydrolysis of **D-Pyroaspartic acid** under acidic or alkaline conditions.

## Thermal Stability

Direct experimental data on the melting point and thermal decomposition of **D-Pyroaspartic acid** is limited. However, its precursor, D-aspartic acid, decomposes at 270 °C.[4] Thermal analysis of aspartic acid shows that upon heating to elevated temperatures (e.g., 200 °C), it undergoes polymerization via dehydration, forming poly(succinimide), which is a precursor to polyaspartic acid.[12][13] This indicates that **D-Pyroaspartic acid**, while being a cyclic monomer, is part of a family of compounds that are thermally reactive and prone to polymerization at high temperatures.

## Experimental Protocols

### Synthesis of D-Pyroaspartic Acid

**D-Pyroaspartic acid** is typically prepared via the intramolecular cyclization of a D-aspartic acid diester.[2] The following is a representative protocol.

Objective: To synthesize (2R)-4-oxoazetidine-2-carboxylic acid from D-aspartic acid.

Materials:

- D-Aspartic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Methanol (anhydrous)
- Triethylamine (TEA) or other non-nucleophilic base
- Dichloromethane (DCM, anhydrous)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Hydrochloric acid (HCl)
- Ethyl acetate
- Hexanes

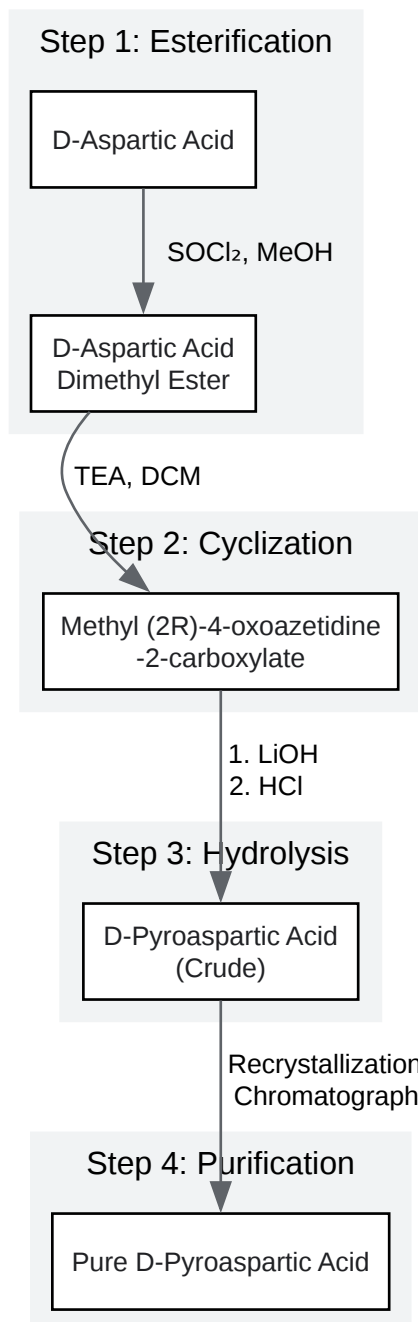
Procedure:

- Step 1: Esterification of D-Aspartic Acid.
  - Suspend D-aspartic acid (1.0 eq) in anhydrous methanol.
  - Cool the suspension to 0 °C in an ice bath.
  - Slowly add thionyl chloride (2.2 eq) dropwise while maintaining the temperature below 10 °C.
  - After the addition is complete, remove the ice bath and stir the mixture at room temperature overnight.

- Remove the solvent under reduced pressure to yield D-aspartic acid dimethyl ester hydrochloride as a white solid.
- Step 2: Cyclization to form the  $\beta$ -Lactam Ring.
  - Dissolve the D-aspartic acid dimethyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.
  - Cool the solution to 0 °C.
  - Slowly add triethylamine (2.5 eq) dropwise to the solution. The reaction is often exothermic.
  - Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, wash the reaction mixture with saturated aqueous  $\text{NaHCO}_3$  solution, followed by water and brine.
  - Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to obtain the crude methyl (2R)-4-oxoazetidine-2-carboxylate.
- Step 3: Hydrolysis of the Ester.
  - Dissolve the crude ester from Step 2 in a suitable solvent mixture (e.g., THF/water).
  - Add a stoichiometric amount of a base like lithium hydroxide ( $\text{LiOH}$ ) at 0 °C and stir until the ester is fully hydrolyzed (monitored by TLC).
  - Acidify the reaction mixture to pH 2-3 with dilute  $\text{HCl}$ .
  - Extract the product with ethyl acetate.
  - Wash the combined organic extracts with brine, dry over anhydrous  $\text{MgSO}_4$ , and concentrate under reduced pressure.
- Step 4: Purification.

- Purify the crude **D-Pyroaspartic acid** by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by column chromatography to yield the final product as a crystalline solid.

Figure 2: Experimental Workflow for D-Pyroaspartic Acid Synthesis



[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of **D-Pyroaspartic acid**.

## Analytical Method: HPLC Determination

The analysis of **D-Pyroaspartic acid**, particularly for enantiomeric purity, requires chiral separation techniques. A common approach is pre-column derivatization followed by reversed-phase HPLC.[14][15]

Objective: To quantify **D-Pyroaspartic acid** and determine its enantiomeric purity.

Principle: The sample is derivatized with a chiral reagent, such as O-phthaldialdehyde/N-acetyl-L-cysteine (OPA/NAC) or a Marfey's reagent analog (e.g., FDNP-Val-NH<sub>2</sub>), to form diastereomers.[16][17] These diastereomers can then be separated on a standard achiral reversed-phase column.

Procedure:

- Sample Preparation:
  - Accurately weigh and dissolve the **D-Pyroaspartic acid** sample in a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 9.5).
  - If analyzing from a biological matrix, perform a protein precipitation step (e.g., with trichloroacetic acid) followed by neutralization.[17]
- Derivatization:
  - To an aliquot of the sample solution, add the derivatizing reagent (e.g., OPA/NAC solution).
  - Mix and allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specific time (e.g., 2-5 minutes). The reaction should be performed in the dark as the derivatives can be light-sensitive.
  - Stop the reaction by adding an acid (e.g., phosphoric acid) or by direct injection.



- HPLC Conditions:
  - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5  $\mu$ m).
  - Mobile Phase: A gradient of Solvent A (e.g., 50 mM sodium acetate, pH 6.8) and Solvent B (e.g., methanol or acetonitrile).
  - Flow Rate: 1.0 mL/min.
  - Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives) or UV detector (e.g., 340 nm for FDNP derivatives).[16]
  - Injection Volume: 20  $\mu$ L.
- Quantification:
  - Prepare a calibration curve using standards of known concentrations of D- and L-Pyroaspartic acid that have undergone the same derivatization procedure.
  - Identify and integrate the peaks corresponding to the D- and L-diastereomers. The elution order will depend on the chiral reagent used.
  - Calculate the concentration and enantiomeric excess based on the peak areas from the calibration curve.

## Biological Activity and Signaling Pathways (Contextual)

While **D-Pyroaspartic acid** itself is mainly regarded as a synthetic intermediate, its precursor, D-aspartic acid, has significant and well-documented biological roles. Professionals in drug development should be aware of these activities as **D-Pyroaspartic acid** could potentially act as a pro-drug or have uninvestigated biological effects.

## Role of D-Aspartic Acid in the Neuroendocrine System

D-aspartic acid is an endogenous signaling molecule found in the nervous and endocrine systems.[18] It plays a crucial role in the hypothalamic-pituitary-gonadal (HPG) axis, where it

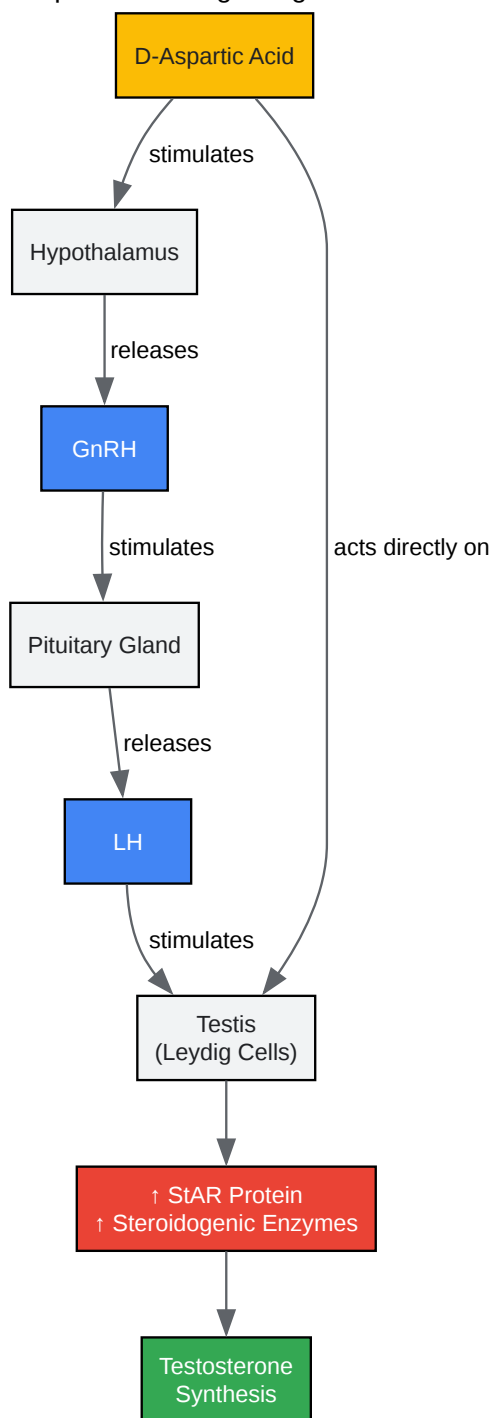
stimulates the synthesis and release of key hormones.[6][19]

Key functions of D-aspartic acid include:

- **Stimulation of Hormone Release:** It triggers the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus and Luteinizing Hormone (LH) from the pituitary gland.[19]
- **Testosterone Synthesis:** In the testes, D-aspartic acid upregulates the expression of Steroidogenic Acute Regulatory (StAR) protein and steroidogenic enzymes, which are critical for testosterone production in Leydig cells.[19]
- **Neurotransmission:** D-aspartic acid acts as a neurotransmitter that can stimulate NMDA (N-methyl-D-aspartate) receptors, though less potently than glutamate.[18]

The signaling cascade initiated by D-aspartic acid in Leydig cells often involves cAMP and MAP kinase (MAPK/ERK) pathways, leading to increased expression of steroidogenic genes.

Figure 3: D-Aspartic Acid Signaling in Testosterone Synthesis

[Click to download full resolution via product page](#)

Caption: Signaling pathway for D-Aspartic Acid in the HPG axis. Note: This is for the parent compound.

## Conclusion

**D-Pyroaspartic acid** is a valuable chiral building block in synthetic chemistry. Its chemical properties are defined by its strained  $\beta$ -lactam ring and a single carboxylic acid group. While stable under anhydrous conditions, it is susceptible to hydrolysis, a factor that must be considered in its handling and in aqueous formulations. Currently, its primary role is that of a synthetic intermediate, and there is a lack of data on its specific biological activities. However, the profound physiological effects of its parent compound, D-aspartic acid, suggest that any potential application in drug development should carefully consider the possibility of in vivo hydrolysis and the subsequent biological actions of the resulting D-aspartic acid. Further research is warranted to explore the unique biological profile of **D-Pyroaspartic acid** itself.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioaustralis.com [bioaustralis.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Aspartic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-OXOAZETIDINE-2-CARBOXYLIC ACID | 98019-65-9 [chemicalbook.com]
- 8. D-Aspartic acid (CAS 1783-96-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. polybluechem.com [polybluechem.com]

- 10. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyaspartic acid - Wikipedia [en.wikipedia.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. HPLC methods for determination of D-aspartate and N-methyl-D-aspartate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications | MDPI [mdpi.com]
- To cite this document: BenchChem. [D-Pyroaspartic acid chemical properties and stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1311207#d-pyroaspartic-acid-chemical-properties-and-stability]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)